molecular formula C27H21Cl3O8 B015771 Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside CAS No. 29755-00-8

Methyl 2,3,5-tri-O-(4-chlorobenzoyl)-beta-D-ribofuranoside

Cat. No.: B015771
CAS No.: 29755-00-8
M. Wt: 579.8 g/mol
InChI Key: QWARYRHSAZOBMO-DVAKJLRASA-N
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Description

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is a significant biomedical agent with exceptional therapeutic potential. It is a monosaccharide derivative that has been modified with chlorobenzoyl groups, making it a valuable tool in the realm of biomedicine for investigating drug interactions, formulation, and discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside can be synthesized by the reaction of 3,5-di-O-(p-chlorobenzoyl)ribose with formaldehyde . The reaction typically involves the use of a suitable solvent and catalyst under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In industrial settings, the production of Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can lead to the removal of the chlorobenzoyl groups.

    Substitution: The chlorobenzoyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dechlorinated derivatives .

Scientific Research Applications

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in studies of carbohydrate metabolism and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug formulation and delivery.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,3,5-tri-O-(p-methylbenzoyl)-beta-D-ribofuranoside
  • Methyl 2,3,5-tri-O-(p-fluorobenzoyl)-beta-D-ribofuranoside
  • Methyl 2,3,5-tri-O-(p-bromobenzoyl)-beta-D-ribofuranoside

Uniqueness

Methyl 2,3,5-tri-O-(p-chlorobenzoyl)-beta-D-ribofuranoside is unique due to the presence of chlorobenzoyl groups, which impart distinct chemical and biological properties. These groups enhance its stability, reactivity, and binding affinity, making it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

[(2R,3R,4R,5R)-3,4-bis[(4-chlorobenzoyl)oxy]-5-methoxyoxolan-2-yl]methyl 4-chlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21Cl3O8/c1-34-27-23(38-26(33)17-6-12-20(30)13-7-17)22(37-25(32)16-4-10-19(29)11-5-16)21(36-27)14-35-24(31)15-2-8-18(28)9-3-15/h2-13,21-23,27H,14H2,1H3/t21-,22-,23-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWARYRHSAZOBMO-DVAKJLRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(C(C(O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO[C@H]1[C@@H]([C@@H]([C@H](O1)COC(=O)C2=CC=C(C=C2)Cl)OC(=O)C3=CC=C(C=C3)Cl)OC(=O)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21Cl3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20579824
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

579.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29755-00-8
Record name Methyl 2,3,5-tris-O-(4-chlorobenzoyl)-beta-D-ribofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20579824
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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